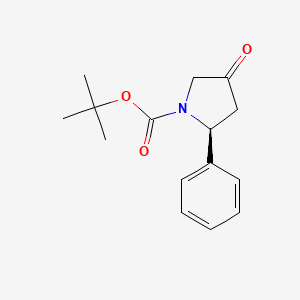

(S)-叔丁基 4-氧代-2-苯基吡咯烷-1-羧酸酯

描述

The compound "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl carboxylate derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related tert-butyl carboxylate derivatives often begins with amino acids as starting materials. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, showcasing the use of amino acids in the synthesis of complex chiral molecules . Similarly, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale, indicating the practicality of synthesizing tert-butyl carboxylate derivatives from readily available amino acids . These methods could potentially be adapted for the synthesis of "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of tert-butyl carboxylate derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which occurs in the 4-enol form and has an axial orientation of the isobutyl side chain . This information is crucial as it provides insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives are versatile intermediates in various chemical reactions. For example, the compound mentioned in the first paper was used as a chiral auxiliary in dipeptide synthesis, and it was also involved in oxidative coupling and Michael addition reactions with high selectivity and diastereoselectivity . These reactions highlight the potential of tert-butyl carboxylate derivatives to participate in complex chemical transformations, which could be relevant for the synthesis and modification of "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate."

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives can be analyzed through various techniques such as gas-liquid chromatography (GLC) and mass spectral analysis. For instance, the GLC procedure described in the fourth paper allows for the separation and quantitation of carboxylates as their tert-butyldimethylsilyl derivatives . Mass spectral analysis provides characteristic fragment ions that can be used to identify and study the structure of these compounds. These analytical methods are essential for characterizing the physical and chemical properties of tert-butyl carboxylate derivatives, including "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate."

科学研究应用

手性助剂和肽合成中的构建模块

该化合物已被用作合成化学中的手性助剂。例如,Studer、Hintermann 和 Seebach (1995) 展示了它在对映体纯化合物合成中的应用,以及作为二肽合成中的手性构建模块 (Studer、Hintermann 和 Seebach,1995)。

有机反应中的催化

Wei 等人 (2011) 探索了该化合物在 FeSO4/TBHP 体系中用于氧化芳基脲中与氮相邻的 sp3 C-H 键的应用,从而形成独特的叔丁氧基化产物 (Wei、Ding、Lin 和 Liang,2011)。

酶催化动力学拆分

Faigl 等人 (2013) 对叔丁基-3-羟基-4-苯基吡咯烷-1-羧酸酯进行酶催化动力学拆分,得到高对映选择性和对映体纯化合物的制备 (Faigl、Kovács、Balogh、Holczbauer、Czugler 和 Simándi,2013)。

药物研究

在药物研究领域,该化合物用作药物合成中的中间体。例如,陈新志 (2011) 概述了其在 Jak3 抑制剂 CP-690550 合成中的重要性 (陈新志,2011)。

动态动力学拆分

Kubo 等人 (1997) 和 Nunami 等人 (1994) 都强调了其在动态动力学拆分过程中的作用,这对于创建用于各种化学合成的立体选择性烷基化产物至关重要 (Kubo、Kubota、Takahashi 和 Nunami,1997); (Nunami、Kubota 和 Kubo,1994)。

安全和危害

属性

IUPAC Name |

tert-butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNNEKXIEMELDH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650392 | |

| Record name | tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | |

CAS RN |

635724-46-8 | |

| Record name | 1,1-Dimethylethyl (2S)-4-oxo-2-phenyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635724-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)